molecular formula C14H11N3O3 B8076361 6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B8076361
M. Wt: 269.25 g/mol
InChI Key: JMLBPVQSGMQBAF-UHFFFAOYSA-N
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Description

6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a high-purity chemical reagent designed for research applications. This compound is of significant interest in medicinal chemistry due to its structural similarity to potent, selective kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. Scientific literature indicates that pyrazolo[1,5-a]pyrimidine cores are prominent in the development of inhibitors targeting phosphoinositide 3-kinase δ (PI3Kδ), an essential signaling biomolecule . The overactivity of PI3Kδ is implicated in cellular dysfunctions in various human disorders, making it a validated therapeutic target for inflammatory and autoimmune diseases, including asthma and chronic obstructive pulmonary disease (COPD) . The specific benzyloxy substitution on the core structure is a common feature in many bioactive molecules and is designed to interact with key regions within enzyme binding pockets, such as the affinity pocket or hydrophobic regions of the PI3Kδ enzyme, to enhance potency and selectivity . Researchers can utilize this compound as a key synthetic intermediate or a building block for the design and synthesis of novel small-molecule inhibitors. It is strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-phenylmethoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-14(19)12-7-16-17-8-11(6-15-13(12)17)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLBPVQSGMQBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN3C(=C(C=N3)C(=O)O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminone Synthesis

A benzyloxy-containing enaminone can be prepared by reacting 3-benzyloxyacetylacetone with dimethylformamide dimethylacetal (DMF-DMA). This reaction, conducted at 90–150°C for 8–24 hours, yields 3-dimethylamino-1-(benzyloxy)-2-propen-1-one. The enaminone’s structure ensures regioselective incorporation of the benzyloxy group at position 6 during cyclization.

Cyclization with 3-Aminopyrazole-4-carboxylic Acid

The enaminone is then reacted with 3-aminopyrazole-4-carboxylic acid in glacial acetic acid under reflux for 15–24 hours. This step forms the pyrazolo[1,5-a]pyrimidine core, with the carboxylic acid group pre-installed at position 3. The reaction mechanism involves nucleophilic attack by the aminopyrazole’s amine group on the enaminone’s β-carbon, followed by cyclodehydration.

Representative Reaction Conditions

ComponentQuantityConditionsYield
Enaminone5.70 gGlacial AcOH, reflux, 15h75%
3-Aminopyrazole-4-carboxylic acid3.24 g

This method avoids post-cyclization functionalization but requires careful handling of the acid-sensitive benzyloxy group.

Chlorination and Nucleophilic Substitution

An alternative route involves introducing the benzyloxy group via nucleophilic substitution on a chlorinated intermediate.

Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, chlorination with phosphorus oxychloride (POCl₃) at 80–100°C for 6–12 hours yields the 5,7-dichloro derivative. The chlorine atoms at positions 5 and 7 provide sites for regioselective substitution.

ReagentMolar RatioConditionsYield
5,7-Dichloro derivative1.0 eqDMF, K₂CO₃, 70°C68%
Benzyl alcohol2.5 eq12h

This method offers flexibility in introducing diverse alkoxy groups but requires precise control to avoid over-substitution.

Hydrolysis of Ester Precursors

The carboxylic acid at position 3 is often introduced via hydrolysis of a methyl or ethyl ester.

Synthesis of 6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 6-(benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylate is synthesized via cyclocondensation of ethyl 3-aminopyrazole-4-carboxylate with a benzyloxy-substituted enaminone. The ester group stabilizes the carboxylic acid during harsh cyclization conditions.

Acidic or Basic Hydrolysis

The ester is hydrolyzed using:

  • Acidic conditions : 6 M HCl at 95°C for 5–8 hours.

  • Basic conditions : NaOH in ethanol/water (9:1) at reflux for 4 hours, followed by neutralization.

Comparative Hydrolysis Yields

ConditionTemperatureTimeYield
6 M HCl95°C6h81%
2 M NaOH80°C4h76%

Acidic hydrolysis is preferred for acid-stable substrates, while basic conditions minimize side reactions for sensitive derivatives.

Alternative Route: Direct Cyclization with Pre-Functionalized Intermediates

A patent (CN103896951A) describes a two-step synthesis for analogous compounds, adaptable for the target molecule:

Intermediate Formation

3,3-Diethoxypropionic acid is condensed with benzyl formate under basic conditions (NaH, THF) to form a β-ketoester intermediate.

Cyclization with 3-Methyl-5-aminopyrazole

The intermediate reacts with 3-methyl-5-aminopyrazole in HCl(aq) at 95°C, followed by ester hydrolysis. Modifying the formate to incorporate benzyloxy yields the desired product.

Key Data

StepReagentsYield
IntermediateNaH, THF, 0°C89%
Cyclization6 M HCl, 95°C78%
HydrolysisHCl, reflux81%

This route’s scalability makes it industrially viable but requires stringent control over the benzyloxy group’s stability.

Challenges and Optimization Strategies

Regioselectivity Control

Competing substitution at positions 5 and 7 is mitigated by:

  • Using electron-withdrawing groups to direct substitution to position 7.

  • Employing bulky bases (e.g., DIPEA) to sterically hinder position 5.

Benzyloxy Group Stability

  • Avoid strong reducing agents (e.g., BH₃) that may cleave the benzyl ether.

  • Use mild acidic conditions (pH 3–5) during workup to prevent debenzylation .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been investigated for various therapeutic applications:

  • Antiviral Activity : This compound has shown promising results in inhibiting viral replication, particularly in influenza viruses. Studies indicate that it interferes with the RNA polymerase complex, crucial for viral transcription and replication.
  • Anticancer Properties : Research has demonstrated that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds derived from this scaffold have been shown to target c-Src kinase effectively.

Enzymatic Inhibition

In vitro studies have highlighted the compound's ability to inhibit various enzymes:

  • α-Glucosidase Inhibition : Derivatives of this compound exhibited significant α-glucosidase inhibition, with IC50 values lower than standard treatments like acarbose. This suggests potential applications in managing diabetes by controlling postprandial blood glucose levels.

Case Studies

Several case studies underscore the efficacy and potential of this compound:

  • Antiviral Efficacy : A study demonstrated that this compound effectively reduced viral load in infected cell cultures by inhibiting RNA polymerase activity.
  • Diabetes Management : Research indicated that derivatives could serve as effective α-glucosidase inhibitors, providing a new approach to diabetes treatment.
  • Cancer Therapeutics : Compounds derived from this scaffold were shown to inhibit c-Src kinase with IC50 values indicating strong potency against cancer cell lines.

Comparison with Similar Compounds

Substituent Variations at Position 6

The benzyloxy group at position 6 distinguishes this compound from analogs with other substituents:

  • 6-(4-Nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester : The nitro group introduces strong electronegativity, which may reduce solubility but enhance binding affinity in enzyme inhibition .
  • 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate (CAS 1389313-32-9) : The hydroxyethyl group improves aqueous solubility, contrasting with the benzyloxy group’s hydrophobicity .

Functional Group Modifications at Position 3

Replacing the carboxylic acid with other groups significantly impacts properties:

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamides (e.g., 13a, 13b, 15) : Amidation of the carboxylic acid reduces metal-binding capacity but enhances bioavailability and target specificity in kinase and cathepsin inhibition .
  • Ethyl 6-(benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 64689-82-3) : Esterification eliminates the ability to form salts or coordinate metals but increases metabolic stability .

Physicochemical and Coordination Properties

Compound Melting Point/Stability Metal Coordination Ability
6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Stable under hydrothermal conditions Forms mononuclear complexes with Mn²⁺, Ni²⁺, Co²⁺
Pyrazolo[1,5-a]pyrimidine-3-carboxylate metal complexes High crystallinity (monoclinic systems) Chelates via N (pyrazole) and O (carboxylate)
Ethyl ester derivatives Lower melting points (~100–150°C inferred) No coordination due to ester group

Key Research Findings

  • Coordination Chemistry: The carboxylic acid group at position 3 is critical for forming stable complexes with transition metals, as seen in Mn(II), Ni(II), and Co(II) complexes synthesized under mild hydrothermal conditions .
  • Biological Relevance : Carboxamide derivatives exhibit superior inhibitory activity against kinases and cathepsins compared to carboxylic acid analogs, highlighting the importance of functional group optimization .
  • Synthetic Flexibility : Position 6 substitutions (e.g., nitro, hydroxyethyl, allyl) allow tuning of solubility and electronic properties for diverse applications .

Biological Activity

6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound features a pyrazolo-pyrimidine core structure that is known for its diverse biological activities. The presence of the benzyloxy group enhances its solubility and may influence its interaction with biological targets.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can modulate various biological pathways. The specific mechanisms of action for this compound include:

  • Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs) and checkpoint kinases (CHK), which are critical in regulating cell cycle progression and proliferation .
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the structure have led to enhanced potency against breast cancer and other malignancies.

Compound Cell Line IC50 (µM) Activity
This compoundMCF-7 (breast cancer)10Moderate cytotoxicity
6-(Benzyloxy) derivativesA549 (lung cancer)5High cytotoxicity

Anti-inflammatory Effects

Research has shown that related compounds can reduce inflammation in models of arthritis and other inflammatory diseases. The anti-inflammatory mechanism is primarily through the inhibition of NF-kB signaling pathways.

Case Studies

  • Inhibition of CHK1 : A study demonstrated that pyrazolo[1,5-a]pyrimidines could effectively inhibit CHK1 with IC50 values in the low micromolar range, indicating their potential as chemotherapeutic agents .
  • Inflammation Models : In vivo studies on murine models showed that treatment with pyrazolo[1,5-a]pyrimidines resulted in significant reductions in inflammatory markers compared to controls .

Research Findings

Recent investigations into the biological activity of this compound have highlighted several important findings:

  • Structure-Activity Relationship (SAR) : Modifications at various positions on the pyrazolo-pyrimidine scaffold have been found to affect potency and selectivity against different targets.
  • Potential as Drug Candidates : The compound's ability to inhibit key kinases involved in cell cycle regulation suggests it could serve as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the established synthetic routes for 6-(benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by functionalization. For example, a four-step protocol starts with commercially available precursors and uses [Formula: see text]-dimethylformamide dimethylacetal for cyclocondensation, yielding pyrazolo[1,5-a]pyrimidine scaffolds. Subsequent benzyloxy group introduction at the 6-position is achieved via nucleophilic substitution or coupling reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm ring structure (e.g., aromatic protons at δ 7.2–8.5 ppm and carbonyl signals at ~165 ppm) .
  • IR spectroscopy : Detects functional groups like carboxylic acid (C=O stretch ~1700 cm1^{-1}) and benzyloxy (C-O stretch ~1250 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 267 for C15H _{15}H _{13}N3O _3O _2 $) confirm molecular weight .

Q. How is the purity of synthesized derivatives assessed?

Purity is validated via HPLC (≥95% by area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical values). Recrystallization from ethanol/DMF is commonly used for purification .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?

Regioselectivity is sensitive to solvent polarity, temperature, and catalysts. For example, using hydrazine hydrate in acetic acid vs. DMF can shift products toward cyanopyrazoles or aminopyrazoles. Optimizing stoichiometry (e.g., 1:1 molar ratio of precursors) minimizes byproducts like regioisomeric impurities .

Q. What strategies resolve structural ambiguities in substituted derivatives?

X-ray crystallography provides definitive structural confirmation. For instance, a Cu(II) complex of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid revealed a monoclinic lattice (space group C2/c) with bond lengths and angles confirming coordination geometry . Combined with DFT calculations, this approach resolves electronic effects of substituents like benzyloxy groups .

Q. How do 6-position modifications impact biological activity?

Substituents at the 6-position (e.g., benzyloxy, cyano, or halogens) modulate steric and electronic properties, affecting target binding. For example:

  • Benzyloxy groups : Enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeting agents .
  • Cyano groups : Increase electrophilicity, enabling nucleophilic substitutions for further derivatization . Comparative SAR studies show IC50_{50} values for cathepsin inhibition vary by >10-fold with substituent changes .

Q. What methodologies address low solubility in biological assays?

Solubility is improved via:

  • Salt formation : Converting the carboxylic acid to sodium or ammonium salts.
  • Prodrug design : Esterification (e.g., ethyl esters) enhances membrane permeability, with hydrolysis in vivo releasing the active acid .
  • Co-solvents : Use of DMSO/PBS mixtures (≤10% v/v) maintains compound stability .

Q. How are computational methods integrated to predict reactivity?

Molecular docking and MD simulations predict binding affinities to targets like cathepsins or kinases. For example, docking studies of 5-(aminoethyl) derivatives identified hydrogen bonding with catalytic cysteine residues, guiding synthesis of analogs with sub-μM IC50_{50} values .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of similar derivatives?

Variations in assay conditions (e.g., enzyme source, pH) or purity levels (e.g., residual solvents) can lead to conflicting data. For instance, cathepsin K inhibition by carboxamides showed IC50_{50} discrepancies (±5 µM) between recombinant vs. tissue-extracted enzymes. Standardizing protocols (e.g., uniform substrate concentrations) reduces variability .

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